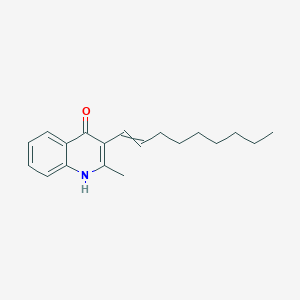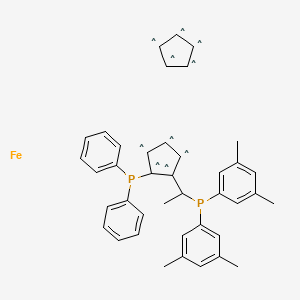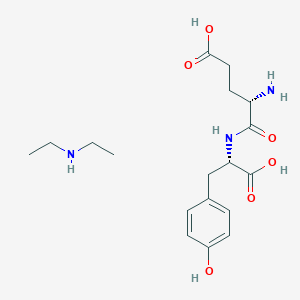
2,3,4,5,6-Pentahydroxyhexanal;trifluoromethanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The general steps are as follows :
Acetylation of D-mannose: D-mannose is reacted with acetic anhydride in the presence of a catalyst such as pyridine to form 1,3,4,6-tetra-O-acetyl-D-mannose.
Triflation: The acetylated mannose is then treated with trifluoromethanesulfonic anhydride (triflic anhydride) in the presence of a base such as pyridine to introduce the triflate group, yielding mannose triflate.
Industrial Production Methods: The industrial production of mannose triflate follows similar synthetic routes but is optimized for higher yields and purity. Improvements in reaction conditions, such as temperature control and the use of high-purity reagents, have led to a total recovery rate of over 70% .
Análisis De Reacciones Químicas
Types of Reactions: Mannose triflate primarily undergoes nucleophilic substitution reactions due to the presence of the triflate group, which is a good leaving group . The most common reaction is the substitution of the triflate group with a nucleophile, such as fluoride ion, to form 18F-FDG.
Common Reagents and Conditions:
Aplicaciones Científicas De Investigación
Mannose triflate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: It is used as a precursor in the synthesis of various radiolabeled compounds for PET imaging.
Biology: Mannose triflate derivatives are used in studies involving glucose metabolism and cellular uptake.
Medicine: The primary application is in the production of 18F-FDG, a radiopharmaceutical used in PET imaging to diagnose and monitor various cancers, neurological disorders, and cardiovascular diseases.
Industry: Mannose triflate is used in the production of radiopharmaceuticals and other specialized chemicals.
Mecanismo De Acción
The mechanism of action of mannose triflate involves its role as a precursor in the synthesis of radiolabeled compounds. In the case of 18F-FDG, mannose triflate undergoes nucleophilic substitution with 18F-fluoride to form 18F-FDG, which is then used in PET imaging . The molecular target of 18F-FDG is the glucose transporter proteins and hexokinase enzymes in cells, allowing it to accumulate in tissues with high glucose metabolism, such as tumors .
Comparación Con Compuestos Similares
Mannose triflate is unique due to its high reactivity and efficiency as a precursor for radiolabeling reactions. Similar compounds include other sugar derivatives with good leaving groups, such as :
Glucose triflate: Another glucose analogue used in radiolabeling.
Galactose triflate: Used in similar applications but with different biological properties.
Mannose tosylate: A less reactive analogue used in specific synthetic applications.
Mannose triflate stands out due to its optimal balance of reactivity and stability, making it a preferred choice for the synthesis of radiopharmaceuticals .
Propiedades
Fórmula molecular |
C7H13F3O9S |
|---|---|
Peso molecular |
330.24 g/mol |
Nombre IUPAC |
2,3,4,5,6-pentahydroxyhexanal;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C6H12O6.CHF3O3S/c7-1-3(9)5(11)6(12)4(10)2-8;2-1(3,4)8(5,6)7/h1,3-6,8-12H,2H2;(H,5,6,7) |
Clave InChI |
GPFLOAQVIYTABX-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O.C(F)(F)(F)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14798768.png)
![N-[2-(benzylcarbamoyl)phenyl]-4-chloro-N-methylbenzamide](/img/structure/B14798771.png)

![N-propyl-2-cyano-2-[(2-bromophenyl)hydrazono]acetamide](/img/structure/B14798777.png)
![3-bromo-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-4-methoxybenzohydrazide](/img/structure/B14798784.png)
![tert-Butyl 2-oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-carboxylate](/img/structure/B14798792.png)
![4-[(2E)-2-(2,4-dimethylbenzylidene)hydrazinyl]-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B14798799.png)


![N-[(E)-(4-ethoxyphenyl)methylidene]-3-fluoro-4-methylaniline](/img/structure/B14798819.png)
![(2E)-N-({4-[acetyl(methyl)amino]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B14798826.png)


